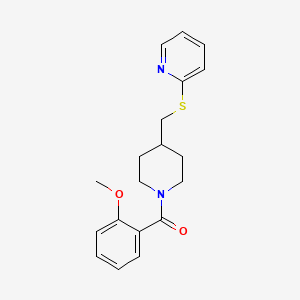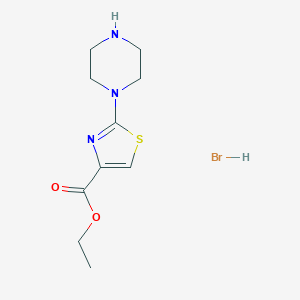
Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate hydrobromide is a chemical compound that belongs to a class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two structures can lead to compounds with interesting biological activities.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, a series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated for their potential as glucokinase activators, with one compound showing dual-acting hypoglycemic effects . Another study reported the design and synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which were evaluated as Mycobacterium tuberculosis GyrB inhibitors . These studies indicate that the synthesis of thiazole derivatives often involves multi-step reactions, starting from aryl thioamides or other thiazole-containing precursors, and can be tailored to produce compounds with specific biological activities.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to generate a wide range of compounds. The presence of the piperazine ring can introduce additional pharmacophoric elements, potentially enhancing the biological activity of the compound. The exact molecular structure of this compound is not detailed in the provided papers, but the structural motifs mentioned are known to be important in drug design .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, depending on the functional groups present on the thiazole ring and the substituents attached to it. For example, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives led to the formation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives . These reactions typically occur at room temperature and can involve nucleophilic addition or substitution mechanisms.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the thiazole and piperazine rings. These properties include solubility, melting point, and stability, which are crucial for the compound's potential as a pharmaceutical agent. The exact properties of this compound are not provided in the papers, but similar compounds have been synthesized and characterized using elemental analysis and spectroscopic data, which are standard methods for confirming the identity and purity of chemical compounds .
Applications De Recherche Scientifique
Novel N-(pyrimidin-4-yl)thiazol-2-amine Derivatives as Dual-action Hypoglycemic Agents
Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate has shown potential as a dual-action hypoglycemic agent, activating both glucokinase (GK) and PPARγ. This compound effectively decreases glucose levels in normal mice after oral glucose loading (Song et al., 2011).
Microwave-assisted Synthesis of Hybrid Molecules for Antimicrobial Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which include a 1,3-thiazole nucleus, have been developed starting from ethyl piperazine-1-carboxylate. These compounds displayed antimicrobial, antilipase, and antiurease activities in screenings (Başoğlu et al., 2013).
Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives
Ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, similar in structure to the Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate, showed good antibacterial and antifungal activities in biological studies (Shafi et al., 2021).
Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis GyrB Inhibitors
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in inhibiting Mycobacterium tuberculosis DNA gyrase (Jeankumar et al., 2013).
An Efficient Synthesis and Biological Screening of Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium tuberculosis DNA GyrB Inhibition
Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate, a compound structurally related to Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate, was synthesized and screened for its effectiveness against Mycobacterium tuberculosis, displaying significant inhibitory activity (Reddy et al., 2014).
Propriétés
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.BrH/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWREYKYAHOVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCNCC2.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


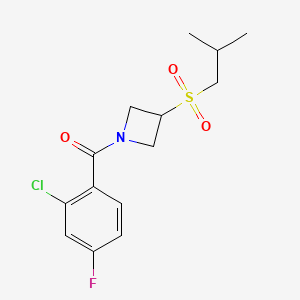
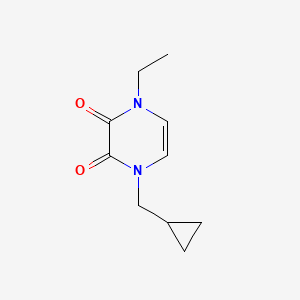

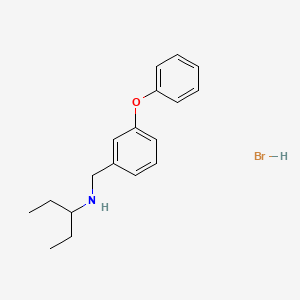
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
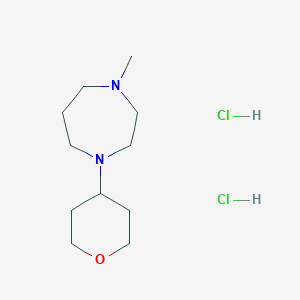
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)


![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)
